molecular formula C17H20N2O B14789785 1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol

1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol

Cat. No.: B14789785
M. Wt: 268.35 g/mol
InChI Key: XZTCYBAYZQEMFQ-UHFFFAOYSA-N
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Description

®-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol is a chiral compound with significant pharmacological properties It is structurally characterized by a dibenzoazepine core, which is a tricyclic structure, and an amino alcohol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol typically involves the following steps:

    Formation of the Dibenzoazepine Core: This can be achieved through a cyclization reaction of appropriate precursors, such as ortho-substituted biphenyl derivatives, under acidic or basic conditions.

    Introduction of the Amino Alcohol Side Chain: This step involves the addition of an amino alcohol moiety to the dibenzoazepine core. One common method is the reductive amination of a ketone intermediate with an appropriate amine, followed by reduction to form the amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization Reactions: Utilizing continuous flow reactors to ensure efficient heat and mass transfer.

    Catalytic Hydrogenation: Employing catalysts such as palladium on carbon (Pd/C) to facilitate the reduction steps.

    Purification: Techniques such as crystallization or chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino alcohol moiety, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the dibenzoazepine core or the amino alcohol side chain.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the dibenzoazepine core.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophiles: Such as alkyl halides or amines for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes derived from the amino alcohol.

    Reduction Products: Modified dibenzoazepine derivatives.

    Substitution Products: Functionalized dibenzoazepine compounds with various substituents.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential pharmacological activities.

Biology

    Biochemical Studies: Used in studies to understand its interaction with biological macromolecules.

Medicine

    Therapeutic Agents: Investigated for its potential as an antidepressant, antipsychotic, or anticonvulsant agent.

Industry

    Pharmaceutical Manufacturing: Utilized in the production of drugs and therapeutic compounds.

Mechanism of Action

The mechanism of action of ®-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. The compound may act as an agonist or antagonist at various receptor sites, influencing the release and uptake of neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    Imipramine: Another dibenzoazepine derivative used as an antidepressant.

    Desipramine: A metabolite of imipramine with similar pharmacological properties.

    Amitriptyline: A tricyclic antidepressant with a similar core structure.

Uniqueness

    Chirality: The ®-enantiomer of the compound may exhibit different pharmacological effects compared to its (S)-enantiomer.

    Specificity: The unique substitution pattern on the dibenzoazepine core and the presence of the amino alcohol side chain contribute to its distinct pharmacological profile.

This detailed article provides a comprehensive overview of ®-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1-amino-3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-2-ol

InChI

InChI=1S/C17H20N2O/c18-11-15(20)12-19-16-7-3-1-5-13(16)9-10-14-6-2-4-8-17(14)19/h1-8,15,20H,9-12,18H2

InChI Key

XZTCYBAYZQEMFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)CC(CN)O

Origin of Product

United States

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